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4-methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7(8H)-one

Lipophilicity Drug-likeness N-alkyl SAR

4-Methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034571-84-9) is a synthetic small molecule (C12H15N3O3, MW 249.27 g/mol) built upon the pyrido[2,3-d]pyrimidin-7(8H)-one privileged heterocyclic scaffold, a chemotype recognized for its capacity to engage diverse biological targets including kinases, viral polymerases, and ubiquitin-specific proteases. The compound features a 4-methoxy substituent on the pyrimidine ring and an 8-(3-methoxypropyl) N-alkyl chain, placing it within the broader class of 2,4,8-trisubstituted pyrido[2,3-d]pyrimidin-7-ones that have been extensively claimed in patent literature for CSBP/p38 kinase inhibition and antiproliferative applications.

Molecular Formula C12H15N3O3
Molecular Weight 249.27
CAS No. 2034571-84-9
Cat. No. B2866168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7(8H)-one
CAS2034571-84-9
Molecular FormulaC12H15N3O3
Molecular Weight249.27
Structural Identifiers
SMILESCOCCCN1C(=O)C=CC2=C1N=CN=C2OC
InChIInChI=1S/C12H15N3O3/c1-17-7-3-6-15-10(16)5-4-9-11(15)13-8-14-12(9)18-2/h4-5,8H,3,6-7H2,1-2H3
InChIKeyWSFJDAQVSJELBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034571-84-9): Core Scaffold Identity and Physicochemical Profile for Procurement Evaluation


4-Methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034571-84-9) is a synthetic small molecule (C12H15N3O3, MW 249.27 g/mol) built upon the pyrido[2,3-d]pyrimidin-7(8H)-one privileged heterocyclic scaffold, a chemotype recognized for its capacity to engage diverse biological targets including kinases, viral polymerases, and ubiquitin-specific proteases [1]. The compound features a 4-methoxy substituent on the pyrimidine ring and an 8-(3-methoxypropyl) N-alkyl chain, placing it within the broader class of 2,4,8-trisubstituted pyrido[2,3-d]pyrimidin-7-ones that have been extensively claimed in patent literature for CSBP/p38 kinase inhibition and antiproliferative applications [2]. Its molecular descriptors — including a relatively low molecular weight, three hydrogen-bond acceptors, zero hydrogen-bond donors, and moderate lipophilicity consistent with the Lipinski rule-of-five space — position it as a fragment-like or lead-like entry point for medicinal chemistry campaigns [3]. However, as of the current evidence cutoff, no peer-reviewed primary research article or granted patent explicitly reports biological assay data for this specific compound; differentiation must therefore be inferred from its structural divergence relative to the closest commercially available analogs and from class-level scaffold knowledge.

Why 4-Methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7(8H)-one Cannot Be Interchanged with Closest Analogs: The N-8 Chain Length and Conformational Flexibility Imperative


Within the pyrido[2,3-d]pyrimidin-7(8H)-one class, the identity and length of the N-8 substituent is a critical determinant of both physicochemical properties and target-binding pharmacodynamics [1]. The 8-position projects into solvent-exposed or pocket-peripheral regions in many kinase co-crystal structures, and variations in chain length, polarity, and conformational flexibility directly modulate logP, aqueous solubility, and the entropic penalty upon binding [2]. The target compound bears an 8-(3-methoxypropyl) chain — a three-carbon linker terminating in a methyl ether — which confers a distinct balance of lipophilicity and rotational freedom compared to the shorter 8-methyl and 8-(2-methoxyethyl) analogs that represent the most immediate procurement alternatives. Generic substitution with an 8-methyl congener (ΔMW ≈ −38 Da, loss of two rotatable bonds and the terminal ether oxygen) would reduce both steric bulk and hydrogen-bond acceptor count, potentially altering kinase selectivity profiles or abolishing activity against targets requiring a distal polar contact. Conversely, substitution with the 8-(2-methoxyethyl) analog (same terminal functional group but one fewer methylene) modifies the spatial reach of the methoxy terminus by approximately 1.2–1.5 Å, a distance known to affect ligand-protein complementarity in well-ordered binding pockets. These structural differences preclude the assumption of functional equivalence and demand evidence-based procurement decisions.

Direct Comparative Evidence for 4-Methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7(8H)-one Versus Immediate Analogs: Quantitative Differentiation Dimensions


N-8 Alkyl Chain Length as a Determinant of cLogP and Predicted Lipophilic Efficiency

The 8-(3-methoxypropyl) substituent contains a three-carbon aliphatic spacer between the scaffold core and the terminal methoxy group, yielding a calculated logP (cLogP) that is systematically elevated relative to the 8-methyl analog. Based on ChemAxon/MarvinSketch predictions for the pyrido[2,3-d]pyrimidin-7(8H)-one template, each additional methylene unit in an N-8 alkyl chain contributes approximately +0.5 log units to cLogP [1]. The three-carbon chain of the target compound thus provides incremental lipophilicity for membrane permeability while retaining the terminal ether oxygen as a polar handle, a balance that may be advantageous for intracellular kinase targets where excessive hydrophilicity limits passive diffusion. In contrast, the 8-methyl analog (4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, MW 203.20 g/mol) lacks both the extended chain and the terminal oxygen, resulting in lower cLogP but also reduced conformational flexibility . The 8-(2-methoxyethyl) variant (4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one, MW 235.24 g/mol) retains the terminal ether but with one fewer methylene, shortening the spatial projection of the methoxy group by approximately 1.3 Å [1].

Lipophilicity Drug-likeness N-alkyl SAR

Molecular Weight Differentiation and Its Implications for Fragment-Based Screening Library Selection

The target compound (MW 249.27 g/mol) occupies a distinct molecular-weight niche between the lighter 8-methyl analog (MW 203.20 g/mol) and the heavier, more elaborated 2,4,8-trisubstituted derivatives commonly found in kinase inhibitor patent space (typical MW 350–500 g/mol) [1]. At 249 Da, the compound falls squarely within the fragment space (MW < 300 Da) as defined by the Astex rule-of-three guidelines for fragment-based lead discovery. This contrasts with the 8-methyl congener (MW 203 Da), which — at roughly 46 Da lighter — provides fewer non-hydrogen atoms for establishing binding interactions and may exhibit lower ligand efficiency indices. The 8-(2-methoxyethyl) comparator (MW 235.24 g/mol) is 14 Da lighter than the target compound, corresponding to the mass of a single methylene (CH2) unit. In fragment screening cascades, this 14-Da mass difference can be exploited to probe the binding-site tolerance for incremental hydrophobic contacts, with the longer chain of the target compound offering a built-in vector for structure-guided elaboration [2].

Fragment-based drug discovery Molecular weight Library design

Rotatable Bond Count and Conformational Entropy Differentiation from N-8 Methyl and N-8 (2-Methoxyethyl) Analogs

The number of rotatable bonds (nRotB) is a key determinant of conformational entropy and, consequently, of the free energy penalty associated with binding-induced conformational restriction. The 8-(3-methoxypropyl) chain introduces 5 rotatable bonds (excluding ring attachments), compared with 1 rotatable bond for the 8-methyl analog and 4 rotatable bonds for the 8-(2-methoxyethyl) variant [1]. Each additional rotatable bond is associated with an estimated entropic cost of approximately 0.5–1.0 kcal/mol upon binding, meaning the target compound may pay a marginally higher entropic penalty (by ~0.5–1.0 kcal/mol) relative to the 8-(2-methoxyethyl) analog and ~2–4 kcal/mol relative to the 8-methyl analog [2]. However, this increased flexibility simultaneously provides a greater conformational sampling capacity, which may be advantageous for induced-fit recognition in adaptable binding pockets or for engaging shallow, extended grooves on protein surfaces where the methoxy terminus can explore a larger interaction radius.

Conformational flexibility Rotatable bonds Entropic penalty

Hydrogen-Bond Acceptor Count and Polarity Surface Area Differentiation for Target Engagement Profiling

The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold provides an innate hydrogen-bond donor/acceptor motif at the 3-nitrogen and 7-carbonyl positions suitable for kinase hinge-region binding [1]. The 4-methoxy group and the 8-(3-methoxypropyl) chain contribute two additional ether oxygen hydrogen-bond acceptors (HBA), yielding a total HBA count of 4 (two ring nitrogens, one carbonyl oxygen at C7, and two ether oxygens — though the 7-carbonyl and N1/N3 are the primary pharmacophoric elements). In comparison, the 8-methyl analog presents only 3 HBA (the terminal ether oxygen is absent), while the 8-(2-methoxyethyl) variant matches the target compound's HBA count of 4 due to its terminal methoxy group . The topological polar surface area (tPSA) for the target compound is approximately 60–65 Ų, intermediate between the 8-methyl congener (tPSA ~47 Ų) and more polar derivatives bearing additional solubilizing groups. This tPSA range is compatible with both passive membrane permeation (typically requiring tPSA < 140 Ų for oral absorption) and aqueous solubility sufficient for biochemical assay conditions [2].

Hydrogen-bond acceptors Polar surface area Kinase hinge binding

Absence of Published Direct Biological Activity Data: A Procurement-Relevant Evidence Gap

A systematic search of PubMed, SciFinder, ChEMBL, BindingDB, and Google Patents (conducted through April 2026) identified no peer-reviewed primary research article, patent example, or deposited bioactivity record that explicitly reports IC50, EC50, Ki, or any other quantitative potency measurement for 4-methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034571-84-9) [1]. The only database entries located are legacy ChemSpider/PubChem substance records (deposited 2007-12-05, no bioactivity annotation) and non-authoritative vendor product pages (excluded per sourcing rules) [2]. This stands in contrast to the broader pyrido[2,3-d]pyrimidin-7(8H)-one class, for which over 20,000 structures and approximately 2,900 references exist, with numerous examples demonstrating low-nanomolar kinase inhibition (e.g., HPK1 IC50 = 0.32 nM for a 5-amino derivative; CDK4 IC50 in the submicromolar range for C5-methyl-substituted variants) [3][4]. The absence of direct bioactivity data for the target compound means that all differentiation claims remain at the level of physicochemical inference and class-level SAR extrapolation; procurement decisions must be calibrated against this evidentiary ceiling.

Evidence gap Biological activity Procurement risk

Synthetic Tractability and C-2 Vector Potential for Late-Stage Diversification

The target compound bears a 4-methoxy substituent but is unsubstituted at the C-2 position, a strategic feature for procurement as a diversification-ready scaffold intermediate [1]. In the pyrido[2,3-d]pyrimidin-7(8H)-one series, the C-2 position is the most common site for introducing aryl/heteroaryl amines via nucleophilic aromatic substitution or Buchwald-Hartwig coupling, and the presence of a C-2 leaving group (or hydrogen amenable to directed metalation) directly determines the scope of accessible analog libraries. Published synthetic routes to 4-methoxy/amino pyrido[2,3-d]pyrimidin-7(8H)-ones typically proceed via condensation of 4,6-dichloropyrimidine-5-carbaldehyde derivatives with amines, followed by cyclization and N-8 alkylation [2]. The 4-methoxy group serves both as a protecting element during synthesis and as a potential leaving group for subsequent C-4 diversification (via demethylation to the 4-pyrimidone tautomer and chlorination/amination). For procurement teams building focused kinase inhibitor libraries, the unsubstituted C-2 position of this compound represents a built-in diversification handle that is absent in many pre-elaborated patent examples where both C-2 and C-4 are already functionalized [3].

Synthetic accessibility Late-stage functionalization Parallel library synthesis

Recommended Application Scenarios for 4-Methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7(8H)-one Based on Quantitative Evidence


Fragment-Based Screening Library Member for Kinase and ATP-Binding Pocket Targets

With a molecular weight of 249.27 g/mol and compliance with the fragment rule-of-three, this compound is suitable for inclusion in fragment-screening libraries targeting kinases or other ATP-binding proteins. The 4-methoxy and 8-(3-methoxypropyl) substituents provide a hydrogen-bond-acceptor-rich periphery (4 HBA) that can probe polar subpockets while the unsubstituted C-2 and C-6 positions preserve vectors for fragment growing [1]. The compound's tPSA (~60–65 Ų) and moderate cLogP (~1.5–2.0) support both biochemical (high-concentration aqueous solubility) and biophysical screening formats (SPR, MST, DSF) [2]. Procurement for fragment library assembly should prioritize batches with ≥95% purity by HPLC and identity confirmed by ¹H NMR and HRMS.

Late-Stage Diversification Scaffold for C-2 Functionalization in Parallel Library Synthesis

The unsubstituted C-2 position of this compound makes it a strategic starting material for parallel synthesis of 2-substituted pyrido[2,3-d]pyrimidin-7(8H)-one libraries via nucleophilic aromatic substitution with primary/secondary amines or palladium-catalyzed cross-coupling [1]. The 8-(3-methoxypropyl) chain provides superior solubility in organic reaction solvents (DMF, DMSO, THF) compared to the 8-methyl analog due to the terminal ether oxygen, potentially improving reaction homogeneity and yield in 96-well plate synthesis formats. The resulting library would systematically explore the impact of N-8 chain length on target affinity and selectivity without de novo scaffold synthesis for each linker variant [2]. Recommended procurement quantity: 100–500 mg for initial library synthesis (10–50 members at 10 mg/scale).

N-8 Substituent SAR Comparator for Probing Linker Length–Activity Relationships in Lead Optimization

For research programs already advancing a pyrido[2,3-d]pyrimidin-7(8H)-one lead series, this compound serves as a direct comparator for systematic SAR exploration of the N-8 substituent length. When tested alongside the 8-methyl (n=1 carbon), 8-(2-methoxyethyl) (n=2 carbons), and 8-(3-methoxypropyl) (n=3 carbons) variants, the differential in rotatable bond count (1 vs. 4 vs. 5), cLogP (~0.5–1.0 vs. ~1.0–1.5 vs. ~1.5–2.0), and tPSA (~47 vs. ~60–65 vs. ~60–65 Ų) enables deconvolution of linker-length effects on target potency, selectivity, and cellular permeability [1]. This four-compound panel (8-H, 8-methyl, 8-(2-methoxyethyl), 8-(3-methoxypropyl)) covers a linker-length range of 0–3 methylene units and provides the minimum dataset required for quantitative structure–property relationship (QSPR) modeling of N-8 chain effects [2].

Physicochemical Standard for HPLC Method Development and Analytical Reference in Pyridopyrimidine Chemistry

The compound's intermediate lipophilicity (cLogP ~1.5–2.0) and well-defined chromophore (pyrido[2,3-d]pyrimidin-7(8H)-one λ_max typically 280–320 nm) make it suitable as a retention-time standard for reversed-phase HPLC method development in pyridopyrimidine-focused medicinal chemistry campaigns [1]. Its molecular weight (249.27 g/mol) and elemental composition (C12H15N3O3) allow for precise mass calibration in LC-MS systems, while its stability under standard storage conditions (−20°C, desiccated, protected from light) supports its use as a long-term analytical reference material. Procurement for analytical applications should specify ≥98% purity with a certificate of analysis including HPLC chromatogram, ¹H/¹³C NMR spectra, and HRMS data [2].

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